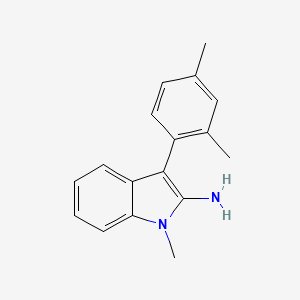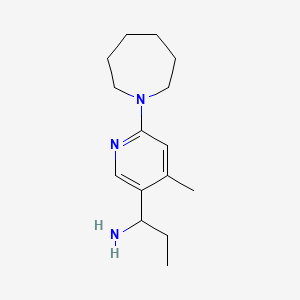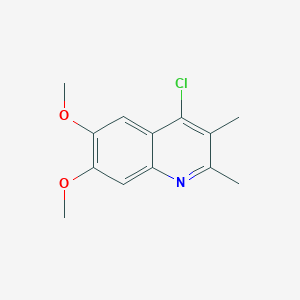
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline is a heterocyclic compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The preparation of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline involves several steps:
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one results in 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields 4-Chloro-6,7-dimethoxyquinoline.
Chemical Reactions Analysis
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline analogs.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Scientific Research Applications
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including antineoplastic activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline can be compared with other similar compounds such as:
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4-Chloro-6,7-dimethoxyquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C13H14ClNO2/c1-7-8(2)15-10-6-12(17-4)11(16-3)5-9(10)13(7)14/h5-6H,1-4H3 |
InChI Key |
OHVHUPYSKBSOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N=C1C)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


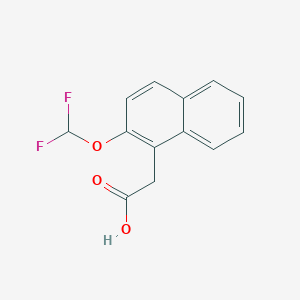

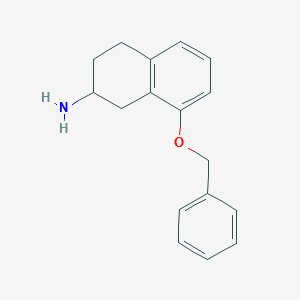
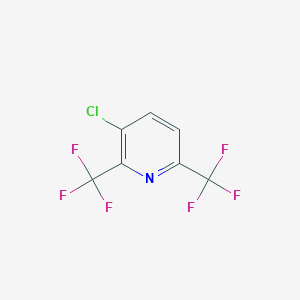
![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
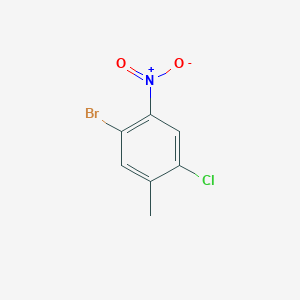

![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)
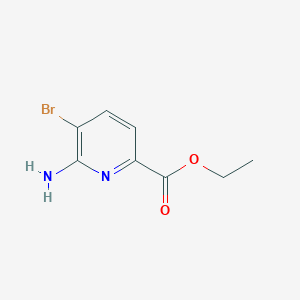

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
